![molecular formula C18H15N3O3S2 B2892384 4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034271-89-9](/img/structure/B2892384.png)
4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure cost-effectiveness and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various studies, including its potential as an antileishmanial and antimalarial agent.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals.
Industry: Its unique properties make it suitable for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Pyrazole derivatives
Thiophene derivatives
Furan derivatives
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of parasitic infections and other therapeutic applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring and subsequent attachment of the thiophene-furan moiety through a methylene bridge. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antileishmanial Activity
One of the most significant biological activities associated with this compound is its antileishmanial effect. Research indicates that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit potent activity against Leishmania infantum and Leishmania amazonensis, two strains responsible for leishmaniasis. For instance, compounds 3b and 3e demonstrated IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively, which were comparable to pentamidine, a standard treatment for leishmaniasis but with lower cytotoxicity towards mammalian cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the electronic properties and lipophilicity of the sulfonamide derivatives significantly influence their biological activity. The presence of electron-withdrawing groups enhances interaction with parasitic targets, improving efficacy against Leishmania species .
Cytotoxicity Profile
The cytotoxicity profile of these compounds is crucial for their therapeutic potential. In vitro assays indicate that while some derivatives exhibit strong antileishmanial activity, they maintain low toxicity towards human cell lines, suggesting a favorable therapeutic index .
Other Biological Activities
Beyond antileishmanial effects, sulfonamide derivatives have shown promise in various biological contexts:
- Antibacterial Activity : Certain derivatives have demonstrated activity against bacterial strains, indicating potential as broad-spectrum antimicrobial agents.
- Cardiovascular Effects : Some studies suggest that sulfonamide compounds can influence cardiovascular parameters, potentially acting as inhibitors of endothelin receptors or carbonic anhydrase .
Table 1: Biological Activity Data
Compound | Target Organism | IC50 (mM) | Cytotoxicity (IC50 Human Cells) |
---|---|---|---|
3b | L. infantum | 0.059 | >10 |
3e | L. amazonensis | 0.072 | >10 |
Pentamidine | L. infantum | ~0.05 | <5 |
Study Findings
In a comparative study involving various pyrazole derivatives, it was found that modifications leading to increased lipophilicity correlated with enhanced antileishmanial activity while maintaining low cytotoxicity levels .
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-26(23,16-7-4-14(5-8-16)21-11-2-10-19-21)20-13-15-6-9-17(24-15)18-3-1-12-25-18/h1-12,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXLDSJCSDDSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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